Olaquindox

Vue d'ensemble

Description

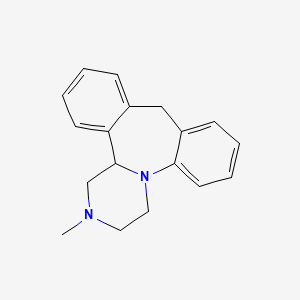

Olaquindox is a quinoxaline derivative . It has been widely used as a growth promoter and treatment for bacterial infections . It operates by inhibiting bacterial DNA synthesis, thereby curbing the proliferation of harmful microorganisms within the gastrointestinal tract of animals .

Synthesis Analysis

This compound is a chemically synthesized antibacterial growth promoter . A novel synthesis method of methyl-3-quinoxaline-2-carboxylic acid (MQCA), a metabolite of this compound, was described involving two steps with high purity .

Molecular Structure Analysis

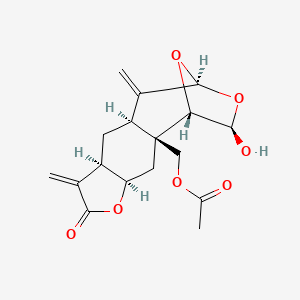

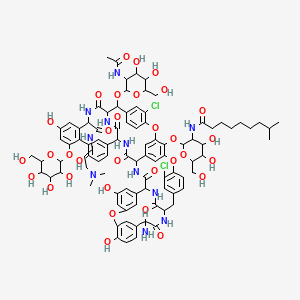

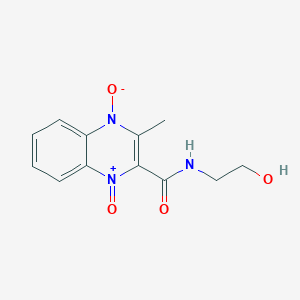

The molecular formula of this compound is C12H13N3O4 . Its IUPAC name is N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide . The molecular weight is 263.25 g/mol .

Chemical Reactions Analysis

Upon exposure to light, this compound forms a reactive oxaziridine derivative . This imino-N-oxide reacts with protein to form a photoallergen .

Applications De Recherche Scientifique

Olaquindox : Analyse approfondie des applications de la recherche scientifique

Additif alimentaire en médecine vétérinaire : this compound est largement utilisé comme additif alimentaire, en particulier chez les porcs, pour favoriser la croissance. Il est généralement administré dans l'alimentation à des concentrations de 25 à 100 mg/kg et peut être utilisé chez les porcs jusqu'à l'âge de quatre mois . Son utilisation comme promoteur de croissance est due à ses propriétés antimicrobiennes, qui peuvent améliorer l'efficacité alimentaire et la santé animale.

Étude de la mutagénicité et de la toxicité : Des recherches ont été menées sur la mutagénicité, la génotoxicité, l'hépatotoxicité et la néphrotoxicité potentielles de l'this compound. Des études comme celles impliquant des cellules rénales embryonnaires humaines 293 (HEK293) aident à étudier le rôle de certaines voies dans l'autophagie induite par l'this compound .

Détection et quantification en chimie analytique : L'this compound et son principal métabolite peuvent être purifiés et quantifiés en utilisant des techniques telles que la chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (LC-MS/MS). Ceci est crucial pour garantir la sécurité alimentaire et surveiller les résidus dans les produits alimentaires d'origine animale .

Surveillance environnementale : En raison des préoccupations concernant la sécurité alimentaire liée à l'utilisation de l'this compound, des méthodes comme le test d'immunochromatographie auor (GICA) ont été développées pour analyser l'this compound dans les échantillons d'aliments pour animaux et les échantillons d'eau de surface . Cela contribue à surveiller l'impact environnemental et à garantir la sécurité des produits alimentaires d'origine animale.

Réglementation et évaluation de la sécurité : Le profil de sécurité de l'this compound est évalué par les organismes de réglementation pour déterminer les préoccupations toxicologiques associées à ses résidus lorsqu'il est utilisé dans le cadre de bonnes pratiques vétérinaires . Cela inclut l'évaluation de son devenir environnemental, de son écotoxicité et de ses effets sur la santé humaine.

Études de régulation des gènes en biologie moléculaire : Des études ont montré que l'this compound peut réguler des gènes comme GADD45a, ce qui fournit des informations sur les futures directions de recherche pour comprendre les mécanismes d'action moléculaires des additifs alimentaires comme l'this compound .

In Vivo

Olaquindox has been used in a number of in vivo experiments to study the effects of antibiotics on bacteria and other microorganisms. In one study, this compound was administered to chickens to study the effects of the drug on the growth of E. coli. In another study, this compound was administered to pigs to study the effects of the drug on the growth of Salmonella.

In Vitro

Olaquindox can also be used in in vitro experiments to study the effects of antibiotics on bacteria and other microorganisms. In one study, this compound was used to study the effects of the drug on the growth of E. coli in a laboratory setting. In another study, this compound was used to study the effects of the drug on the growth of Salmonella in a laboratory setting.

Mécanisme D'action

Target of Action

Olaquindox, a quinoxaline 1,4-dioxide derivative, primarily targets the DNA in cells . It interacts with the growth arrest and DNA damage 45 alpha (GADD45a) in human hepatoma G2 cells . It also targets Sertoli cells, which play a crucial role in maintaining mammalian spermatogenesis .

Mode of Action

This compound induces reactive oxygen species (ROS)-mediated DNA damage and S-phase arrest . This process involves the increase of GADD45a, cyclin A, Cdk 2, p21, and p53 protein expression, decrease of cyclin D1, and the activation of phosphorylation-c-Jun N-terminal kinases (p-JNK), phosphorylation-p38 (p-p38), and phosphorylation-extracellular signal-regulated kinases (p-ERK) . When gadd45a is knocked down, this compound significantly decreases cell viability, exacerbates dna damage, and increases s-phase arrest .

Biochemical Pathways

This compound affects the JNK/p38 pathways . GADD45a plays a protective role in this compound treatment, and these pathways may partly contribute to GADD45a regulated this compound-induced DNA damage and S-phase arrest .

Pharmacokinetics

After oral administration of this compound at the rate of 50 mg kg −1 feed for 14 consecutive days in pigs and broilers, the depletion profiles of this compound and its six major metabolites were studied . The elimination half-lives of deoxythis compound residue in broilers’ liver and kidney tissues ( t1/2 >4 days) were much longer than those in pigs .

Result of Action

This compound exposure results in DNA damage, S-phase arrest, and apoptosis in cells . It also disrupts tight junction integrity and cytoskeleton architecture in mouse Sertoli cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, in aquaculture, nearly all of the animals excrete into the water environment directly. As a result, 70%–80% of this compound end up in the environment . This could potentially expose humans and other organisms to the risk of biological hazards due to its genotoxicity and cytotoxicity .

Activité Biologique

Olaquindox has been shown to be an effective antimicrobial agent against a variety of bacterial species, including E. coli, Salmonella, Staphylococcus aureus, and Pseudomonas aeruginosa. The drug has also been shown to be effective against fungi, such as Candida albicans.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on bacteria and other microorganisms. The drug has been shown to inhibit the growth of bacteria by inhibiting the synthesis of proteins and other essential components. The drug has also been shown to inhibit the production of toxins and enzymes, which can be beneficial in controlling the growth of certain bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

Olaquindox has a number of advantages and limitations for use in laboratory experiments. One advantage is that the drug is relatively easy to synthesize and can be used in a variety of experiments. Additionally, the drug is effective against a wide range of bacterial species, which makes it useful for studying the effects of antibiotics on bacteria. However, the pharmacodynamics of this compound are not well understood, which can limit the usefulness of the drug in certain experiments.

Orientations Futures

Future research on olaquindox should focus on understanding the pharmacodynamics of the drug and developing new uses for it in laboratory experiments. Additionally, further research should be conducted to determine the optimal dosage and administration of this compound for various bacterial species. Additionally, further research should be conducted to determine the effects of this compound on other microorganisms, such as fungi and viruses. Finally, further research should be conducted to determine the effects of this compound on mammalian cells and tissues.

Analyse Biochimique

Biochemical Properties

Olaquindox plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This interaction disrupts the supercoiling of bacterial DNA, leading to the inhibition of bacterial replication and transcription . Additionally, this compound has been shown to interact with other bacterial proteins, contributing to its broad-spectrum antibacterial activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits cell division and growth by interfering with DNA synthesis. In mammalian cells, this compound has been reported to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase, leading to the inhibition of DNA supercoiling. This inhibition prevents the proper replication and transcription of bacterial DNA, resulting in bacterial cell death. Additionally, this compound can induce oxidative stress in mammalian cells by generating reactive oxygen species, which can cause damage to cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in mammalian cells, leading to potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes growth and improves feed efficiency in animals. At high doses, it can cause toxic effects, including liver and kidney damage, as well as oxidative stress and DNA damage. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes biotransformation to form various metabolites. One of the major metabolites is methyl-3-quinoxaline-2-carboxylic acid, which is used as a biomarker for this compound exposure. The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze the oxidation and reduction reactions. These metabolic pathways can affect the levels of metabolites and influence the overall metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The transport and distribution of this compound can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with bacterial DNA gyrase and other proteins. In mammalian cells, this compound can localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function. The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, influencing its activity and function .

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHTASYUMWZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040726 | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS] | |

| Record name | Olaquindox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Insoluble in most organic solvents. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS RN |

23696-28-8 | |

| Record name | Olaquindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23696-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olaquindox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLAQUINDOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LAW9U88T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

209 °C (decomposes) | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.